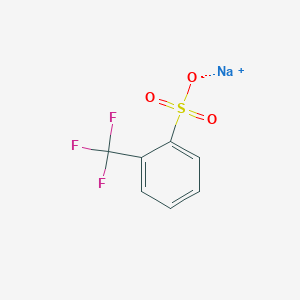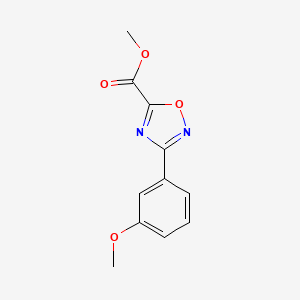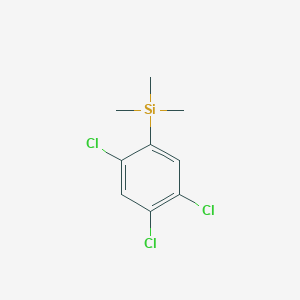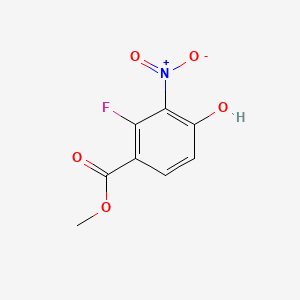![molecular formula C8H13NO2 B13694932 (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid that has gained attention in medicinal chemistry due to its unique structure and potential applications. This compound is particularly interesting because of its spirocyclic structure, which imparts conformational rigidity, making it a valuable building block in the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process includes a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its application in the pharmaceutical industry .
化学反応の分析
Types of Reactions
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ledipasvir, the compound acts as a non-structural protein 5A (NS5A) inhibitor, which is crucial for the replication of the hepatitis C virus . The spirocyclic structure provides conformational stability, enhancing its binding affinity to the target protein.
類似化合物との比較
Similar Compounds
- (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts conformational rigidity and enhances its biological activity. This makes it a valuable compound in the synthesis of bioactive molecules, particularly in the pharmaceutical industry .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChIキー |
XZAVSDIZYROBLG-UHFFFAOYSA-N |
正規SMILES |
CN1CC2(CC2)CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)








